molecular formula C4H4O2 B2842939 Buta-2,3-dienoic acid CAS No. 5732-10-5

Buta-2,3-dienoic acid

Cat. No.: B2842939
CAS No.: 5732-10-5
M. Wt: 84.074
InChI Key: BZYFSQTXMFJOEB-UHFFFAOYSA-N
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Description

Buta-2,3-dienoic acid, also known as 2,3-butadienoic acid, is an organic compound with the molecular formula C₄H₄O₂. It is characterized by the presence of a diene structure, which consists of two double bonds in conjugation with a carboxylic acid group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Buta-2,3-dienoic acid can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with buta-2,3-dienoic acids in the presence of potassium carbonate (K₂CO₃) in acetone at room temperature . Another method includes the oxidative trifluoromethylthiolation of 2,3-allenoic acids with silver trifluoromethanesulfanyl (AgSCF₃) under nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Buta-2,3-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Buta-2,3-dienoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.

    Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of bioactive compounds.

    Medicine: Research into its derivatives includes potential pharmaceutical applications, such as anti-inflammatory and anticancer agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Buta-2,3-dienoic acid can be compared with other similar compounds such as but-2-ynoic acid and but-3-ynoic acid. These compounds share similar structural features but differ in the position and nature of the double or triple bonds. The unique conjugated diene structure of this compound distinguishes it from these analogs, providing distinct reactivity and applications .

Comparison with Similar Compounds

Properties

IUPAC Name

but-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c1-2-3-4(5)6/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEERVMZUZNHHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[CH+]C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902403
Record name NoName_1645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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